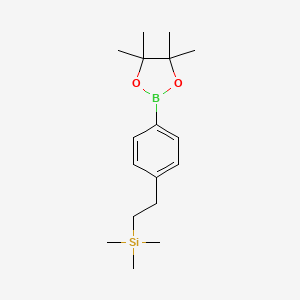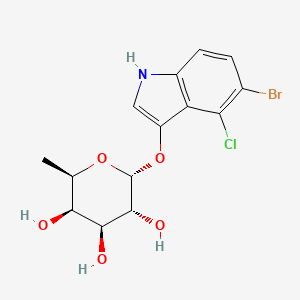
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: is a synthetic organic compound known for its chromogenic properties. It is widely used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored product upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Glycosylation: The brominated and chlorinated indole is then glycosylated with alpha-D-fucopyranoside under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by specific glycosidases, leading to the release of the indoxyl moiety.
Oxidation: The indoxyl moiety can be further oxidized to form indigo dye, which is intensely colored.
Common Reagents and Conditions
Enzymatic Hydrolysis: Typically involves enzymes such as beta-glucosidase or alpha-fucosidase under physiological conditions (pH 7.4, 37°C).
Oxidation: Can be carried out using mild oxidizing agents like atmospheric oxygen or hydrogen peroxide.
Major Products
Indigo Dye: Formed upon oxidation of the indoxyl moiety, which is a major product and is used as a chromogenic indicator.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various chemical assays to detect enzyme activity.
Biology: Employed in histochemical staining to visualize enzyme distribution in tissues.
Medicine: Utilized in diagnostic tests to identify bacterial infections by detecting specific enzyme activities.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure product safety and efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside involves:
Enzymatic Hydrolysis: The compound is hydrolyzed by specific enzymes, releasing the indoxyl moiety.
Oxidation: The released indoxyl moiety undergoes oxidation to form indigo dye, which is visible and can be quantified.
Molecular Targets and Pathways
Glycosidases: The primary molecular targets are glycosidases such as beta-glucosidase and alpha-fucosidase.
Oxidative Pathways: The oxidation of indoxyl to indigo involves oxidative pathways that are facilitated by mild oxidizing agents.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: can be compared with other similar chromogenic substrates:
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside: Similar in structure but differs in the sugar moiety, used for detecting beta-glucosidase activity.
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside:
5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: Utilized for detecting beta-glucuronidase activity.
Uniqueness
The uniqueness of This compound lies in its specificity for alpha-fucosidase, making it a valuable tool for detecting and studying this particular enzyme.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


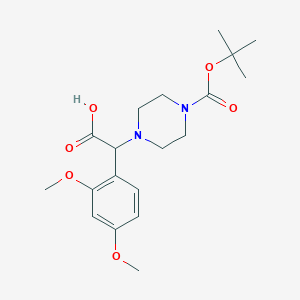
![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
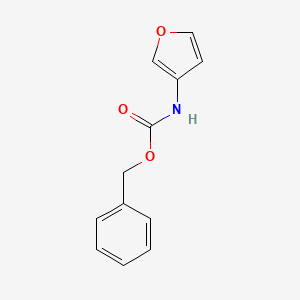
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)
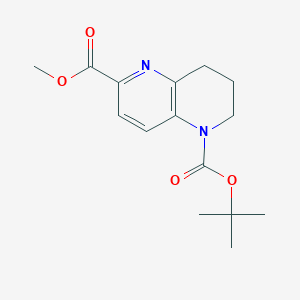
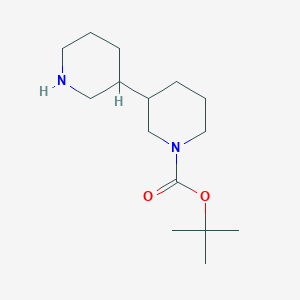
![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)


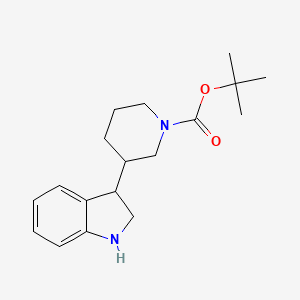
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)
